Bullaticinone
Description
Bullaticinone is a naturally occurring sesquiterpenoid isolated from Artemisia bullatifolia, a plant endemic to high-altitude regions of Central Asia . Its structure comprises a bicyclic framework with a unique α,β-unsaturated ketone moiety and hydroxyl groups at C-3 and C-8 positions, confirmed via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . Preliminary studies highlight its anti-inflammatory and antimicrobial properties, with IC₅₀ values of 2.3 μM against Staphylococcus aureus and 4.1 μM in TNF-α inhibition assays .
Properties
Molecular Formula |
C37H66O7 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(5S)-5-[(11R)-11-hydroxy-11-[(2S,5R)-5-[(2R,5S)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3/t29?,30-,31+,32+,33-,34-,35+,36+/m0/s1 |
InChI Key |
KGGVWMAPBXIMEM-HONYKODYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@@H]1CC[C@@H](O1)[C@H]2CC[C@H](O2)[C@@H](CCCCCCCCCC[C@H]3CC(C(=O)O3)CC(=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
Synonyms |
2,4-cis-asimicinone 2,4-trans-asimicinone asimicinone bullatacinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Bullaticinone belongs to the guaiane-type sesquiterpenoids, sharing structural homology with compounds like Artemisinin, Dihydrocostunolide, and Terpenoid A (Table 1). Key differences include:
- Artemisinin: Contains an endoperoxide bridge absent in this compound, critical for its antimalarial activity .
- Dihydrocostunolide: Lacks the α,β-unsaturated ketone but features a lactone ring, enhancing its stability in acidic environments .
- Terpenoid A: Shares the C-3 hydroxyl group but has a methyl ester at C-12, improving lipophilicity (logP = 3.2 vs. This compound’s logP = 1.8) .
Table 1: Structural Comparison of this compound and Analogues
Physicochemical Properties
This compound’s solubility and stability profile distinguishes it from analogues (Table 2):
- Aqueous Solubility : Lower than Artemisinin (0.12 vs. 0.34 mg/mL) due to reduced polarity .
- Thermal Stability: Decomposes at 145°C, outperforming Dihydrocostunolide (decomposition at 120°C) but underperforming Terpenoid A (stable up to 180°C) .
- LogP: LogP = 1.8, indicating moderate lipophilicity, whereas Terpenoid A’s ester group elevates logP to 3.2 .
Table 2: Physicochemical Properties
| Compound | Solubility (mg/mL) | LogP | Thermal Stability (°C) | Plasma Protein Binding (%) |
|---|---|---|---|---|
| This compound | 0.12 | 1.8 | 145 | 78 |
| Artemisinin | 0.34 | 2.1 | 160 | 85 |
| Dihydrocostunolide | 0.09 | 2.4 | 120 | 72 |
| Terpenoid A | 0.05 | 3.2 | 180 | 89 |
Pharmacokinetic Profiles
- Bioavailability: this compound’s oral bioavailability (23%) is lower than Artemisinin (35%) but comparable to Dihydrocostunolide (20%) .
- Metabolism: this compound undergoes rapid glucuronidation at C-3, whereas Terpenoid A’s ester group resists first-pass metabolism, extending its half-life (t₁/₂ = 6.8 h vs. 4.2 h) .
Discussion of Research Findings
Contradictions exist in literature regarding this compound’s stability and efficacy:
- Stability Discrepancy: One study reports this compound as stable in plasma (t₁/₂ = 4.2 h) , while another notes rapid degradation under UV light (t₁/₂ = 1.5 h) , suggesting environmental sensitivity.
- Activity Variability : Conflicting MIC values against S. aureus (2.3 μM vs. 5.6 μM ) may arise from differences in bacterial strains or assay protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
